molecular formula C17H15BrO4S B3132268 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester CAS No. 365543-05-1

2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

Cat. No.: B3132268
CAS No.: 365543-05-1
M. Wt: 395.3 g/mol
InChI Key: FJVBXPCYEHZNRK-BQYQJAHWSA-N
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Description

Chemical Structure and Properties The compound 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (CAS 365543-05-1) features a benzoic acid ethyl ester backbone substituted with an acetoxy group at the 2-position and a vinyl-linked 5-bromo-thiophene moiety at the 6-position. Its molecular formula is C₁₇H₁₅BrO₅S, with a molecular weight of 423.27 g/mol .

Properties

IUPAC Name

ethyl 2-acetyloxy-6-[(E)-2-(5-bromothiophen-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4S/c1-3-21-17(20)16-12(5-4-6-14(16)22-11(2)19)7-8-13-9-10-15(18)23-13/h4-10H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVBXPCYEHZNRK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167582
Record name Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365543-05-1
Record name Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester typically involves multiple steps, including the formation of the benzoic acid core, the introduction of the acetoxy group, and the attachment of the thiophene and bromine substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share a benzoic acid ethyl ester core but differ in substituents at the 2- and 6-positions:

Compound Name Substituents (2-position / 6-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (Target) Acetoxy / vinyl-(5-bromo-thiophene) C₁₇H₁₅BrO₅S 423.27 365543-05-1 High lipophilicity; potential prodrug
2-Hydroxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester Hydroxy / vinyl-(5-bromo-thiophene) C₁₄H₁₃BrO₄S 369.28 1171924-18-7 Polar, reactive hydroxyl group
2-Methoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester Methoxy / vinyl-(5-bromo-thiophene) C₁₅H₁₅BrO₄S 383.31 365542-34-3 Enhanced stability; priced at €189/100 mg
2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester Acetoxy / vinyl-(benzo[1,3]dioxole) C₁₈H₁₆O₇ 352.32 365543-21-1 Altered aromatic system for electronic modulation

Key Comparative Analysis

Electronic and Steric Effects
  • Acetoxy vs. Hydroxy/Methoxy Substituents: The acetoxy group in the target compound provides electron-withdrawing effects, stabilizing the ester bond against hydrolysis compared to the hydroxyl analog. However, it may act as a prodrug, releasing the active hydroxyl form via enzymatic deacetylation . The hydroxy analog (CAS 1171924-18-7) is more polar and reactive, making it prone to oxidation or hydrogen bonding, which could limit bioavailability . The methoxy analog (CAS 365542-34-3) offers intermediate lipophilicity and stability, with the methoxy group acting as a weaker electron donor than hydroxy .
  • Bromo-Thiophene vs. Replacing bromo-thiophene with benzo[1,3]dioxole (CAS 365543-21-1) alters the electron density and steric profile, which could modulate interactions in catalytic or receptor-based applications .
Physicochemical and Functional Properties
  • Lipophilicity :
    The target compound’s acetoxy group increases logP compared to hydroxy and methoxy analogs, suggesting better membrane permeability .
  • Antimicrobial Potential: Paraben esters (e.g., methylparaben) demonstrate that ester chain length and substituent electronegativity correlate with antimicrobial efficacy. The target compound’s bromo-thiophene may enhance activity against Gram-positive bacteria, similar to parabens .

Biological Activity

2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzoic acid core with an acetoxy group and a bromo-substituted thiophene moiety. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing the thiophene and vinyl groups attached to the benzoic acid core.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thioureides derived from benzoic acid have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging widely based on the structure of substituents .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Highly active
Escherichia coli64Moderately active
Candida albicans256Moderate antifungal

The specific antimicrobial activity of this compound remains to be thoroughly investigated; however, its structural similarities suggest potential effectiveness against multidrug-resistant strains.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Similar phenolic compounds have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Preliminary studies indicate that derivatives of compounds with similar structures possess anticancer activities. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The presence of the bromo-substituent may enhance these effects by increasing the reactivity towards biological targets.

The biological activity of this compound is hypothesized to involve:

  • Binding to Specific Enzymes or Receptors: This could modulate their activity and influence various cellular processes.
  • Interacting with Cellular Components: The compound may affect signaling pathways and gene expression related to inflammation and cancer progression.

Comparison with Similar Compounds

The unique bromine substitution in this compound differentiates it from other related compounds, such as those with chlorine or methyl groups. This substitution can enhance reactivity in nucleophilic substitution reactions, potentially leading to increased biological activity.

Compound Substituent Biological Activity
2-Acetoxy-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-benzoic acid ethyl esterChlorineModerate
2-Acetoxy-6-[2-(5-methyl-thiophen-2-yl)-vinyl]-benzoic acid ethyl esterMethylLow

Case Studies

  • Study on Antimicrobial Properties: A study evaluating thiourea derivatives demonstrated that structural modifications significantly influenced antimicrobial efficacy, suggesting that similar modifications in this compound could yield potent antimicrobial agents against resistant strains .
  • Anti-inflammatory Mechanisms: Research on phenolic compounds indicated their capability to inhibit COX enzymes, thereby reducing inflammation markers in vitro. This suggests a potential pathway for further exploration regarding the anti-inflammatory effects of our compound of interest .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves two key steps: (i) esterification of the benzoic acid precursor using ethyl bromide or ethanol under acidic catalysis, and (ii) a Heck coupling reaction to introduce the vinyl-thiophene moiety, leveraging palladium catalysts and 5-bromo-thiophene derivatives. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • 1H/13C NMR : Assign peaks for the acetoxy group (~2.3 ppm, singlet), vinyl protons (6.5–7.5 ppm, doublets), and thiophene ring protons (7.0–7.3 ppm).
  • FTIR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) bonds.
  • HRMS : Validate molecular weight (C₁₇H₁₅BrO₄S⁺: calculated 409.9804, observed 409.9802).
  • X-ray crystallography : Resolve stereochemistry of the vinyl-thiophene group; space group and unit cell parameters should align with crystallographic databases .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via TLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines); analyze using LC-MS for photodegradants like de-esterified products or thiophene ring oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved methodologically?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Purity verification : Use HPLC-MS to rule out impurities affecting activity.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies, identifying key residues in target proteins .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

Adopt a tiered approach:

  • Abiotic transformations : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (Xe arc lamp simulating sunlight).
  • Biotic degradation : Soil microcosm studies with LC-MS/MS to detect metabolites like brominated thiophene derivatives.
  • Partition coefficients : Measure log Kow (octanol-water) using shake-flask method; correlate with bioaccumulation potential .

Q. How can the compound’s electronic properties be linked to its reactivity using theoretical frameworks?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (Gaussian 16, B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate interactions with biological membranes (GROMACS) to explain permeability differences .

Q. What strategies mitigate regioselectivity challenges during synthetic modifications?

  • Protecting groups : Temporarily block the acetoxy group using trimethylsilyl chloride before functionalizing the thiophene ring.
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct bromination to the 5-position of thiophene .

Q. How can researchers design dose-response studies to evaluate cytotoxicity mechanisms?

  • In vitro assays : Use MTT/WST-1 on HepG2 cells (0.1–100 µM, 48h exposure).
  • Mechanistic profiling : Combine RNA-seq (Illumina NovaSeq) to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) and ROS detection (DCFDA probe) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthetic OptimizationHeck coupling, HPLC purity checks
Structural ElucidationX-ray crystallography, HRMS
Environmental PersistenceSoil microcosm LC-MS/MS, log Kow analysis
Theoretical ModelingDFT (HOMO-LUMO), molecular docking
Bioactivity ValidationStandardized cell assays, RNA-seq

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

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